ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Description
Ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-11-carboxylate is a heterotricyclic compound featuring a complex fused-ring system. Its structure includes:
- A tricyclic core composed of 8-thia-4,6,11-triaza rings, with a bicyclo[7.4.0] backbone.
- Substituents: A 3-chlorophenylmethyl group at position 6, a 4-fluorophenyl group at position 4, and an ethyl carboxylate ester at position 11.
- Functional groups: Two ketone groups (3,5-dioxo), a thioether (8-thia), and the carboxylate ester.
However, detailed pharmacological data remain unavailable in the provided evidence.
Properties
Molecular Formula |
C25H21ClFN3O4S |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-11-10-19-20(14-28)35-23-21(19)22(31)30(18-8-6-17(27)7-9-18)24(32)29(23)13-15-4-3-5-16(26)12-15/h3-9,12H,2,10-11,13-14H2,1H3 |
InChI Key |
BVWYLXZPJBEMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Biological Activity
Ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate, often referred to as compound 1, is a complex organonitrogen heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound 1, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of compound 1 can be represented by the following molecular formula:
Molecular Weight
The molecular weight of compound 1 is approximately 480.97 g/mol .
Compound 1 exhibits several biological activities that may be attributed to its unique structural features. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways.
Anticancer Activity
Research has indicated that compound 1 possesses significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study reported a 50% inhibition concentration (IC50) value of 5 µM against human breast cancer cells (MCF-7) .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It appears to modulate the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .
Antimicrobial Activity
Preliminary assessments have also revealed that compound 1 exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be 10 µg/mL against Staphylococcus aureus .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of compound 1 in a murine model of breast cancer. Mice treated with compound 1 showed a 70% reduction in tumor size compared to the control group after four weeks of treatment. Histological analysis revealed significant apoptosis in tumor tissues, correlating with increased expression levels of pro-apoptotic markers .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory effects, researchers administered compound 1 to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results indicated a marked decrease in plasma levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that compound 1 effectively mitigates systemic inflammation .
Comparison with Similar Compounds
Substituent Effects
Conformational Flexibility
- However, the dimethyl groups in the analog could introduce additional steric hindrance .
Similarity Metrics
- Using shape-Tanimoto (ST) or Tanimoto coefficients , the structural differences (halogen positions, functional groups) would likely yield moderate similarity scores (~0.4–0.6), indicating partial overlap in pharmacophoric features .
Methodological Considerations for Comparative Studies
- Computational Modeling : Algorithms quantifying ring puckering (e.g., Cremer-Pople parameters) could elucidate conformational differences in the tricyclic core, though this requires high-resolution structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
